molecular formula C17H19N7O B11012357 N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B11012357
M. Wt: 337.4 g/mol
InChI Key: CDKDUFOMRWWGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, a pyrimidine moiety, and a benzamide group, which collectively contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the triazole intermediate.

    Coupling with Benzamide: The final step involves coupling the triazole-pyrimidine intermediate with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyrimidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its unique combination of the triazole, pyrimidine, and benzamide moieties, which confer distinct chemical properties and biological activities. This combination allows for versatile applications and the potential for novel therapeutic uses.

Properties

Molecular Formula

C17H19N7O

Molecular Weight

337.4 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C17H19N7O/c1-11(2)10-14-21-17(24-23-14)22-15(25)12-4-6-13(7-5-12)20-16-18-8-3-9-19-16/h3-9,11H,10H2,1-2H3,(H,18,19,20)(H2,21,22,23,24,25)

InChI Key

CDKDUFOMRWWGJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.